N-Methyl-4-dimethylallyltryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

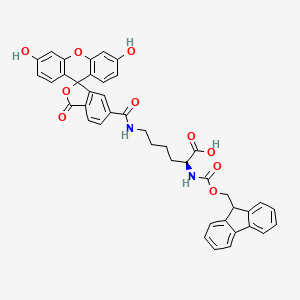

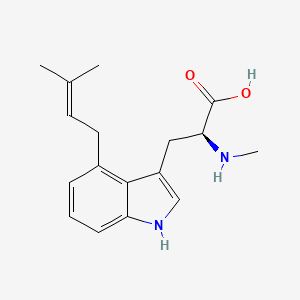

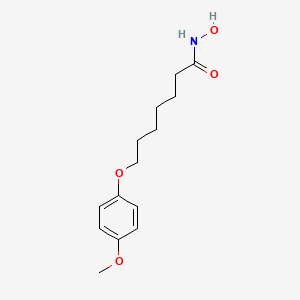

“N-Methyl-4-dimethylallyltryptophan” is a chemical compound with the molecular formula C17H22N2O2 . It is a derivative of L-tryptophan, substituted at the N(alpha)-position by a methyl group and at the 4-position by a 3-methylbut-2-enyl group. It is used in the biosynthesis of ergot alkaloids.

Synthesis Analysis

The synthesis of “N-Methyl-4-dimethylallyltryptophan” involves the enzyme 4-Dimethylallyltryptophan synthase (DMATS), an indole prenyltransferase that transfers the dimethylallyl group onto the C-4 position of L-tryptophan . This is the first committed step of ergot alkaloid biosynthesis . The second step is the methylation of 4-DMAT, where the methyl group of S-adenosine methionine (SAM) is transferred to the amino nitrogen of DMAT under the catalysis of N-methyl transferase, generating N-methyl-dimethylallyltryptophan .Molecular Structure Analysis

The molecular structure of “N-Methyl-4-dimethylallyltryptophan” is characterized by an average mass of 286.369 Da and a monoisotopic mass of 286.168121 Da . The structure includes a methylaminio group, a 3-methylbut-2-en-1-yl group, and an indol-3-yl group .Chemical Reactions Analysis

The key chemical reaction in the formation of “N-Methyl-4-dimethylallyltryptophan” is the transfer of the dimethylallyl group onto the C-4 position of L-tryptophan by the enzyme DMATS . This is followed by the methylation of 4-DMAT by N-methyl transferase .Physical And Chemical Properties Analysis

“N-Methyl-4-dimethylallyltryptophan” has a molecular formula of C17H22N2O2, an average mass of 286.369 Da, and a monoisotopic mass of 286.168121 Da .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Biochemical Characterization

- Chemoenzymatic Synthesis : N-Methyl-4-dimethylallyltryptophan can be synthesized using the 4-dimethylallyltryptophan synthase (FgaPT2) from Aspergillus fumigatus. This enzyme accepts various indole derivatives as substrates, indicating its potential for producing diverse prenylated indole derivatives, including N-Methyl-4-dimethylallyltryptophan (Steffan, Unsöld, & Li, 2007).

- Multisite Prenylation : Dimethylallyltryptophan synthase from Claviceps purpurea demonstrates the capacity to prenylate at multiple sites on the indole nucleus, offering insights into the biosynthesis and chemical diversity of tryptophan derivatives (Rudolf, Wang, & Poulter, 2013).

- Biochemical Analysis : Detailed biochemical characterization of FgaPT2, including its substrate specificity and kinetics, provides foundational knowledge for the application of this enzyme in synthesizing prenylated tryptophan derivatives (Unsöld & Li, 2005).

Ergot Alkaloid Biosynthesis

- Role in Ergot Alkaloid Pathway : N-Methyl-4-dimethylallyltryptophan is involved in the biosynthesis of ergot alkaloids, where enzymes like FgaMT catalyze the N-methylation of this compound, a critical step in this pathway (Rigbers & Li, 2008).

Mechanistic Insights into Enzymatic Reactions

- Investigation of Reaction Mechanism : Studies on DMAT synthase provide insights into the electrophilic aromatic substitution mechanism, a fundamental aspect of the enzymatic synthesis of compounds like N-Methyl-4-dimethylallyltryptophan (Luk, Qian, & Tanner, 2009).

Synthetic and Bioengineering Applications

- Production of Prenylated Indole Derivatives : The potential of dimethylallyltryptophan synthases like 7-DMATS for the production of prenylated indole derivatives, including N-Methyl-4-dimethylallyltryptophan, highlights their utility in synthetic biology and drug discovery (Kremer & Li, 2008).

Direcciones Futuras

The study of “N-Methyl-4-dimethylallyltryptophan” and its role in the biosynthesis of ergot alkaloids is an active area of research. Future directions may include further elucidation of the biosynthetic pathways, optimization strategies performed on recombinant strains, and the production of ergot alkaloids and their derivatives in cell factories by synthetic biology .

Propiedades

Número CAS |

75917-16-7 |

|---|---|

Nombre del producto |

N-Methyl-4-dimethylallyltryptophan |

Fórmula molecular |

C17H22N2O2 |

Peso molecular |

286.375 |

Nombre IUPAC |

(2S)-2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)7-8-12-5-4-6-14-16(12)13(10-19-14)9-15(18-3)17(20)21/h4-7,10,15,18-19H,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1 |

Clave InChI |

QQMWUGXCTSAHLX-HNNXBMFYSA-N |

SMILES |

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC)C |

Sinónimos |

N-Methyl-4-(3-methyl-2-butenyl)-L-tryptophan; N-Methyl-4-(3-methyl-2-buten-1-yl)-L-tryptophan; N-Methyl-Dimethylallyl L-tryptophan; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)